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Compound of Interest

Compound Name: B 220

Cat. No.: B054107

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the immunofluorescent staining of the B220
marker on frozen cryosections. B220, an isoform of CD45, is a widely used marker for B
lymphocytes. This protocol is designed to guide researchers in achieving optimal and
reproducible staining for the visualization and analysis of B-cell distribution in tissue samples.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the immunofluorescence
protocol. It is important to note that optimal conditions may vary depending on the specific
antibody, tissue type, and experimental setup. Researchers are encouraged to perform initial
optimization experiments.
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Parameter

Recommended
Value/Range

Notes

Primary Antibody Dilution

1:50 - 1:500

This is a general starting
range. A specific anti-mouse
B220 antibody has been noted
to be effective at a 1:50
dilution.[1] Always consult the
manufacturer's datasheet for
the specific antibody clone

being used.

Cryosection Thickness

5-15pum

The optimal thickness depends
on the tissue type and the

desired resolution.

Fixation Time (4% PFA)

7 - 15 minutes

Over-fixation can mask the
epitope, leading to weak or no

signal.

Permeabilization (Triton X-100)

0.1% - 0.5% in PBS for 10-30

minutes

This step is crucial for
intracellular antigens but may
not be necessary for surface
markers like B220.

Optimization is recommended.

[2]

Blocking Time

30 - 60 minutes

Blocking is essential to prevent
non-specific antibody binding.

[3]4]

Primary Antibody Incubation

1-2 hours at RT or Overnight at
4°C

Overnight incubation at 4°C is
often recommended to

enhance specific signal.[3]

Secondary Antibody Incubation

30 - 60 minutes at RT

Protect from light to avoid
photobleaching of the
fluorophore.[3][5]
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Experimental Protocol

This protocol outlines the key steps for successful B220 immunofluorescence staining on

frozen cryosections.

Materials and Reagents
Phosphate-Buffered Saline (PBS)

Optimal Cutting Temperature (OCT) compound

Cryostat

Superfrost Plus or other adhesive microscope slides

4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking Buffer (e.g., 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100)
Primary Antibody: Anti-mouse B220/CD45R antibody (e.g., clone RA3-6B2)
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Rat IgG)

Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium

Il. Tissue Preparation and Sectioning

Tissue Freezing:

o Immediately after dissection, snap-freeze fresh tissue in isopentane pre-chilled with liquid
nitrogen.

o Alternatively, embed the fresh tissue in OCT compound in a cryomold and freeze at -20 to
-80°C.
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e Cryosectioning:

o

Equilibrate the frozen tissue block to the cryostat temperature (typically -20 to -22°C).[3]

[¢]

Cut sections at a thickness of 5-15 um.

[¢]

Mount the sections onto pre-labeled, charged microscope slides.

[e]

Air dry the slides for 30-60 minutes at room temperature before staining or storage at
-80°C.[2]

lll. Immunofluorescence Staining Procedure

e Rehydration and Fixation:

[e]

If slides are stored at -80°C, bring them to room temperature for at least 30 minutes.[4]

o

Rehydrate the sections in PBS for 10 minutes.

[¢]

Fix the sections with ice-cold 4% PFA for 7-15 minutes at room temperature.[2]

[e]

Wash the slides three times with PBS for 5 minutes each.[2]
e Permeabilization (Optional but Recommended):

o For improved antibody penetration, incubate the sections in Permeabilization Buffer (e.qg.,
0.25% Triton X-100 in PBS) for 10-30 minutes at room temperature.

o Wash the slides twice with PBS for 5 minutes each.
e Blocking:

o Carefully wipe around the tissue section and apply Blocking Buffer (e.g., 5-10% normal
serum from the species of the secondary antibody) to cover the section.[3]

o Incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-
specific antibody binding.[3][4]

e Primary Antibody Incubation:
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o Dilute the primary anti-B220 antibody in Blocking Buffer to its optimal concentration.
o Gently blot the excess blocking solution from the slides without letting the tissue dry out.

o Apply the diluted primary antibody to the sections and incubate for 1-2 hours at room
temperature or overnight at 4°C in a humidified chamber.[3]

Washing:

o Wash the slides three times with PBS for 10 minutes each to remove unbound primary
antibody.[3]

Secondary Antibody Incubation:
o Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

o Apply the diluted secondary antibody to the sections and incubate for 30-60 minutes at
room temperature in the dark.[3][5]

Nuclear Counterstaining:

o Wash the slides twice with PBS for 10 minutes each in the dark.[3]

o If desired, incubate with a nuclear counterstain like DAPI diluted in PBS for 5-10 minutes.

Final Washes and Mounting:

o Wash the slides twice more with PBS for 10 minutes each in the dark.

o Carefully mount the slides with an antifade mounting medium and a coverslip.

o Seal the edges of the coverslip with nail polish to prevent drying and movement.
e Imaging:

o Store the slides at 4°C in the dark until imaging.

o Visualize the staining using a fluorescence microscope with the appropriate filters for the
chosen fluorophores.
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Visualizations
Experimental Workflow Diagram
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Fluorescence Microscopy
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Caption: Workflow for B220 immunofluorescence on frozen sections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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